![molecular formula C7H10O B14039003 (1R,2S,4S,5S)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B14039003.png)
(1R,2S,4S,5S)-3-oxatricyclo[3.2.1.02,4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Epoxynorbornane, also known as 2,3-epoxybicyclo[2.2.1]heptane, is a cyclic ether with a three-membered ring structure. It is a derivative of norbornene, a bicyclic hydrocarbon. The compound is characterized by its strained ring system, which imparts unique chemical reactivity and stability. The molecular formula of 2,3-epoxynorbornane is C7H10O, and it has a molecular weight of 110.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Epoxynorbornane is typically synthesized through the epoxidation of norbornene. One common method involves the use of meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. The reaction proceeds by adding an oxygen atom across the double bond of norbornene, resulting in the formation of the epoxide .
Another method involves the use of dimethyldioxirane (DMDO), which is generated in situ by the reaction of acetone with oxone (potassium peroxymonosulfate). This method also involves the oxidation of the double bond in norbornene to form 2,3-epoxynorbornane .
Industrial Production Methods: Industrial production of 2,3-epoxynorbornane follows similar synthetic routes but on a larger scale. The choice of oxidizing agent and reaction conditions may vary depending on the desired yield and purity of the product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Epoxynorbornane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygen-containing compounds.
Reduction: The epoxide ring can be reduced to form alcohols or other reduced products.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include mCPBA and DMDO.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed:
Diols: Formed through the oxidation of the epoxide ring.
Alcohols: Formed through the reduction of the epoxide ring.
Substituted Products: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2,3-Epoxynorbornane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying the reactivity and stability of epoxides in biological systems.
Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2,3-epoxynorbornane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile. The transition state of the reaction is often spirocyclic in nature, with partial bonds forming and breaking during the reaction .
Comparison with Similar Compounds
2,3-Epoxynorbornane can be compared with other similar compounds, such as:
Norbornene: The parent compound from which 2,3-epoxynorbornane is derived.
Epoxides: Other cyclic ethers with three-membered ring structures, such as ethylene oxide and propylene oxide.
Substituted Norbornenes: Compounds with various substituents on the norbornene ring, which can influence the reactivity and stability of the epoxide.
Uniqueness: 2,3-Epoxynorbornane is unique due to its strained ring system and the resulting high reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(1R,2S,4S,5S)-3-oxatricyclo[3.2.1.02,4]octane |
InChI |
InChI=1S/C7H10O/c1-2-5-3-4(1)6-7(5)8-6/h4-7H,1-3H2/t4-,5+,6-,7-/m0/s1 |
InChI Key |
OHNNZOOGWXZCPZ-VZFHVOOUSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@H]2O3 |
Canonical SMILES |
C1CC2CC1C3C2O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


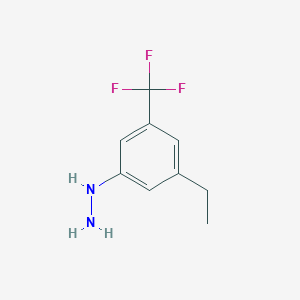
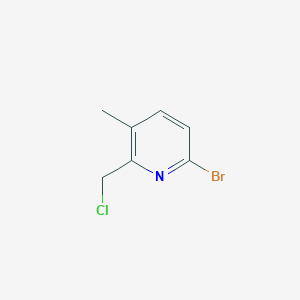
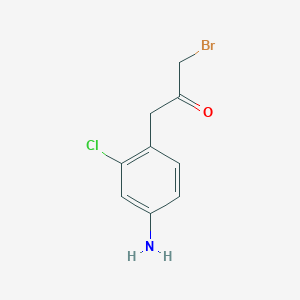
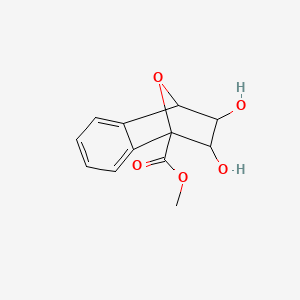
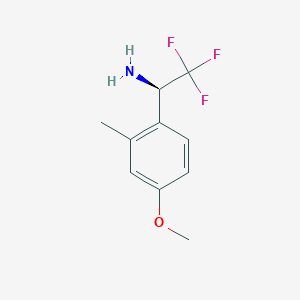
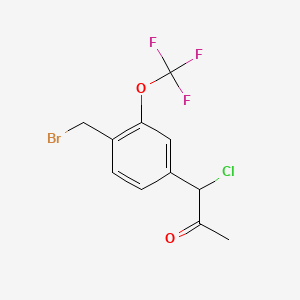
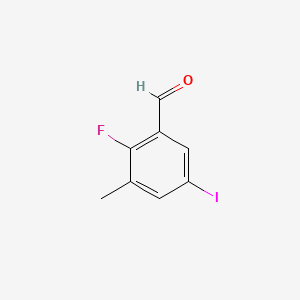
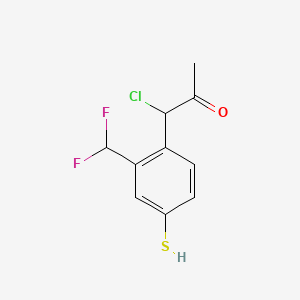
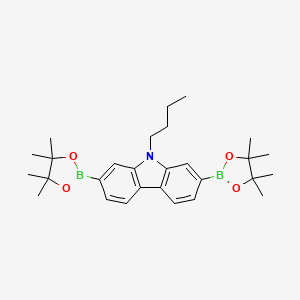
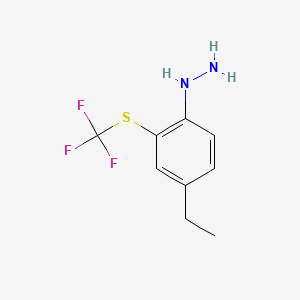
![(4'S)-Ethyl 1'-benzyl-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylate](/img/structure/B14038970.png)

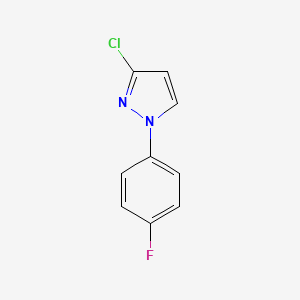
![Ethanone, 1-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14038997.png)
